molecular formula C18H12FN3O2 B14922486 4-fluoro-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-fluoro-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B14922486
M. Wt: 321.3 g/mol
InChI Key: OVIGEYJBLVFLGL-UHFFFAOYSA-N
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Description

4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE is a complex organic compound with the molecular formula C17H12FN3O2 This compound is notable for its unique structure, which includes a fluorine atom, a propynyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE typically involves the condensation of 4-fluorobenzohydrazide with 2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE is unique due to the presence of the propynyl group and the indole moiety, which are not commonly found in similar compounds. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H12FN3O2

Molecular Weight

321.3 g/mol

IUPAC Name

4-fluoro-N-(2-hydroxy-1-prop-2-ynylindol-3-yl)iminobenzamide

InChI

InChI=1S/C18H12FN3O2/c1-2-11-22-15-6-4-3-5-14(15)16(18(22)24)20-21-17(23)12-7-9-13(19)10-8-12/h1,3-10,24H,11H2

InChI Key

OVIGEYJBLVFLGL-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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